Trimebutine maleate

概要

説明

作用機序

マレイン酸トリメブチンは、いくつかのメカニズムを通じてその効果を発揮します。

オピオイド受容体作動薬作用: 末梢のμ、κ、およびδオピオイド受容体に対して作動薬として作用します.

カルシウムチャネルの調節: マレイン酸トリメブチンは、平滑筋細胞への細胞外カルシウムイオンの流入と細胞内貯蔵からのカルシウムの放出を阻害し、蠕動運動を減少させます.

消化管ペプチドの調節: 消化管ペプチドの放出を調節し、痙攣解禁作用に寄与します.

生化学分析

Biochemical Properties

The actions of Trimebutine Maleate are mediated via an agonist effect on peripheral mu, kappa, and delta opiate receptors and a modulation of gastrointestinal peptides release . Its function at various levels, from motility to pain control, makes this drug unique .

Cellular Effects

This compound has a broader impact on the gastrointestinal tract. The final motor effects on the gut are summarized in an acceleration of the gastric emptying, an induction of premature phase III of the migrating motor complex in the small intestine, and a modulation of the contractile activity of the colon . Moreover, it has been shown to have a role in regulating the visceral sensitivity .

Molecular Mechanism

This compound is also a multiple-ion channel modulator in the gut . Its spectrum of action can be exploited for the treatment of both hypermotility and hypomotility disorders including irritable bowel syndrome and other functional gastrointestinal diseases .

準備方法

合成経路と反応条件

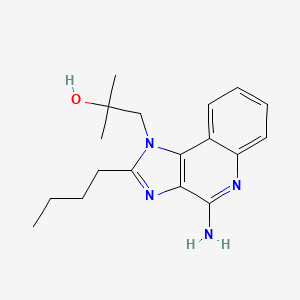

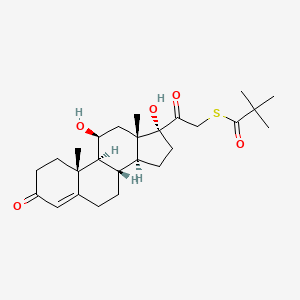

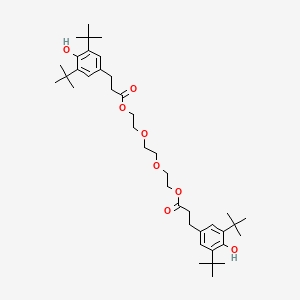

マレイン酸トリメブチンの合成は、3,4,5-トリメトキシ安息香酸と2-(ジメチルアミノ)-2-フェニルブタノールのエステル化反応によって行われます . 通常、反応には酸触媒が必要であり、還流条件下で行われます。 得られたエステルは、次にマレイン酸と反応させてマレイン酸トリメブチンを生成します .

工業的製造方法

マレイン酸トリメブチンの工業的製造は、3,4,5-トリメトキシ安息香酸のエステル化、続いて精製および結晶化プロセスを含む一連のステップで構成され、最終生成物を得ます . このプロセスにより、さまざまな条件下で高いバイオアベイラビリティと安定した放出性能が確保されます .

化学反応の分析

反応の種類

マレイン酸トリメブチンは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな分解生成物とマレイン酸トリメブチンの置換誘導体があります .

科学研究への応用

マレイン酸トリメブチンは、幅広い科学研究で応用されています。

科学的研究の応用

Trimebutine maleate has a wide range of scientific research applications:

類似化合物との比較

類似化合物

ペパーミントオイル: 消化器疾患に対する痙攣解禁剤として使用されています.

ヒヨスチアミン: さまざまな消化器疾患の治療に使用される抗コリン薬です.

ジシクロミン: 過敏性腸症候群に使用される別の抗コリン薬です.

独自性

マレイン酸トリメブチンは、抗ムスカリン作用と弱μオピオイド作動薬作用を組み合わせた独自の薬剤であり、消化管運動を調節し、痛みを緩和するための二重の作用機序を提供します . 他の痙攣解禁薬とは異なり、通常の消化管運動を著しく変化させません .

特性

CAS番号 |

34140-59-5 |

|---|---|

分子式 |

C22H29NO5.C4H4O4 C26H33NO9 |

分子量 |

503.5 g/mol |

IUPAC名 |

but-2-enedioic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C22H29NO5.C4H4O4/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;5-3(6)1-2-4(7)8/h8-14H,7,15H2,1-6H3;1-2H,(H,5,6)(H,7,8) |

InChIキー |

FSRLGULMGJGKGI-UHFFFAOYSA-N |

SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[NH+](C)C.C(=CC(=O)[O-])C(=O)O |

異性体SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

| 58997-91-4 58997-92-5 34140-59-5 |

|

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Debridat Maleate Salt, Trimebutine Maleate, Trimebutine Modulon Polibutin Salt, Trimebutine Maleate TM 906 TM-906 TM906 Transacalm Trimebutine Trimebutine Maleate Trimebutine Maleate Salt |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does trimebutine maleate interact with the gastrointestinal tract to exert its effects?

A1: this compound exhibits a unique dual action on gastrointestinal motility. It acts on the enkephalinergic system, demonstrating both opioid agonist and antagonist properties depending on the specific receptors and location within the GI tract. [, ] This complex interaction allows this compound to normalize gastrointestinal motility, addressing both hypo- and hypermotility disorders. [] Research in conscious dogs has shown that this compound can both suppress and accelerate gastrointestinal motility depending on the digestive state and the specific segment of the GI tract. []

Q2: What evidence supports the efficacy of this compound in treating functional dyspepsia (FD)?

A2: Studies demonstrate that this compound effectively improves gastric receptive relaxation function in patients with functional dyspepsia (FD). [] Clinical trials have shown its efficacy in relieving FD symptoms like bloating, abdominal pain, and early satiety. [, ] Additionally, studies suggest that combining this compound with other medications, such as Simo decoction, [] may further enhance its effectiveness in treating postoperative gastrointestinal dysfunction.

Q3: How does this compound compare to other medications in treating irritable bowel syndrome (IBS)?

A3: Clinical trials suggest that this compound, when combined with other treatments like Bifid Triple Viable, demonstrates superior efficacy compared to this compound alone in treating irritable bowel syndrome (IBS). [] This combination therapy exhibits a higher total effective rate and a significant improvement in symptoms. [, ] Moreover, research indicates that this compound combined with Bifid Triple Viable might be more effective than this compound alone in reducing abdominal distension and diarrhea. []

Q4: Has the efficacy of this compound been studied in specific subtypes of IBS, such as diarrhea-predominant IBS (IBS-D)?

A4: Yes, this compound has shown promising results in treating IBS-D. Research indicates that combining this compound with Medilac-S improves symptoms and reduces recurrence rates in patients with IBS-D compared to either treatment alone. [] Similarly, this compound combined with montmorillonite powder demonstrates significant synergistic effects in treating IBS-D. []

Q5: What is known about the pharmacokinetics of this compound?

A5: Research on the pharmacokinetic profile of this compound sustained-release tablets in healthy Chinese young men revealed key parameters like Tmax (4.0±0.9 h), Cmax (545.0±232.9) μg/L, and t1/2 (3.6±1.1 h). [] These parameters are similar to other formulations of this compound. [] Furthermore, studies show a significant correlation between the in vitro dissolution and in vivo absorption of this compound sustained-release tablets, indicating consistent drug release. []

Q6: Have there been efforts to develop formulations that enhance the delivery and bioavailability of this compound?

A6: Yes, researchers have developed controlled-release formulations of this compound. These formulations utilize specific excipients like butylated hydroxyanisole, cetanol, and attapulgite to control the drug's disintegration and dissolution, resulting in a more sustained release profile. [, ] Animal and human pharmacokinetic studies on these controlled-release formulations demonstrate reduced individual variability and prolonged drug release. [, ] Additionally, a this compound suppository has been developed, aiming to improve bioavailability by bypassing the first-pass metabolism in the liver. []

Q7: What analytical techniques are commonly employed to quantify this compound in biological samples?

A7: High-performance capillary electrophoresis (HPCE) has been successfully used to determine this compound concentrations in rat plasma. [, ] This method offers high sensitivity and accuracy, making it suitable for pharmacokinetic studies. [, ] Furthermore, a gradient liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound and its two major metabolites in human plasma. [] This method utilizes protein precipitation followed by reverse-phase HPLC separation and offers a rapid and sensitive way to analyze this compound and its metabolites in biological samples. []

Q8: What methods are used to ensure the quality and consistency of this compound formulations?

A8: Quality control measures for this compound dispersible tablets include UV spectrophotometry for determining this compound concentration and HPLC for analyzing related substances. [] These methods, alongside assessments of dispersal uniformity, disintegration time, and dissolution rate according to established pharmacopoeial standards, ensure the quality and consistency of the formulation. [] Furthermore, researchers have developed and validated RP-HPLC methods for analyzing related impurities in this compound raw material and assaying its components in preparations, ensuring quality control throughout the manufacturing process. []

Q9: What are some potential areas of future research for this compound?

A9: Further research could explore the precise mechanisms underlying the dual action of this compound on gastrointestinal motility. [, ] Additionally, investigating the long-term effects and safety profile of this compound, particularly in specific patient populations like the elderly, could provide valuable insights. [] Developing novel drug delivery systems, such as targeted nanoparticles, to enhance the efficacy and minimize potential side effects of this compound is another promising area for future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

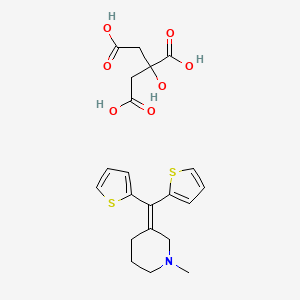

![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)